Apoptosis Activator 2 is a small, cell-permeable compound classified as an indoledione. It primarily functions as an activator of caspase-3, a critical enzyme in the apoptosis pathway. This compound is notable for its ability to selectively induce apoptosis in various tumor cell lines while sparing normal cells, making it a potential candidate for cancer therapeutics. The compound has an IC50 value of approximately 4 µM in inducing apoptosis in tumor cells, indicating its potency in cancer treatment applications .
The synthesis of Apoptosis Activator 2 involves several key steps:
The entire synthesis process is characterized by careful control of reaction conditions and purification methods such as recrystallization and column chromatography.
Apoptosis Activator 2 has the molecular formula and a molecular weight of approximately 306.1 Da. The structure features a dichlorophenyl group attached to an indole-2,3-dione moiety, which is critical for its biological activity .
The compound's structure allows it to interact effectively with cellular components involved in apoptosis, particularly through its ability to promote the oligomerization of Apaf-1 into the apoptosome.
Apoptosis Activator 2 primarily induces apoptosis through the activation of caspases, notably caspase-3. This activation occurs via:
These reactions are essential for understanding how Apoptosis Activator 2 can selectively target tumor cells while leaving normal cells largely unaffected.
The mechanism by which Apoptosis Activator 2 induces apoptosis can be summarized as follows:
This mechanism highlights the effectiveness of Apoptosis Activator 2 in promoting programmed cell death specifically in cancer cells.
Apoptosis Activator 2 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and formulation into therapeutic applications.
Apoptosis Activator 2 has significant potential applications in cancer research and therapy:
Apoptosis Activator 2 (AA2), chemically designated as 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione, is a small-molecule compound with the molecular formula C₁₅H₉Cl₂NO₂ and a molecular weight of 306.14 Da. This cell-permeable indoledione compound selectively induces caspase-dependent apoptosis in tumor cells by promoting apoptosome formation, a mechanism that bypasses common cancer resistance pathways [1] [3]. Its discovery marked a significant advancement in targeted cancer therapeutics, as it exploits the intrinsic apoptotic pathway deregulated in malignancies.
AA2 emerged from high-throughput screening efforts to identify compounds that directly activate caspase cascades. Key research by Nguyen and Wells (2003) demonstrated its ability to promote cytochrome c-dependent oligomerization of Apaf-1 (apoptotic protease-activating factor 1), forming the apoptosome complex essential for caspase-9 activation [1] [3]. Unlike conventional chemotherapeutics that cause DNA damage, AA2 acts as a direct molecular switch for apoptosis execution, making it a paradigm-shifting approach.
Structure-Activity Relationship (SAR):
Table 1: Key Physicochemical Properties of Apoptosis Activator 2
Property | Value |
---|---|
Chemical Name | 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione |
Molecular Weight | 306.14 Da |
Solubility | DMSO (100 mM), ethanol (5 mM) |
CAS Registry Number | 79183-19-0 |
Biological Target | Apaf-1/Caspase-9 activation |
Cancer cells frequently evade apoptosis through defects in intrinsic pathway components (e.g., Bcl-2 overexpression, p53 mutations) [2] [4]. AA2 directly targets the downstream convergence point of apoptotic signaling—the apoptosome—making it effective against tumors resistant to conventional therapies.
Mechanism of Tumor Selectivity:
Table 2: Anticancer Activity of Apoptosis Activator 2 Across Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) |
---|---|---|
Jurkat | T-cell leukemia | 4 |
Molt-4 | Lymphoblastic leukemia | 6 |
CCRF-CEM | Acute lymphoblastic leukemia | 9 |
BT-549 | Breast ductal carcinoma | 20 |
NCI-H23 | Lung adenocarcinoma | 35 |
Synergy with Conventional Therapies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7